4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide
Description
Properties
IUPAC Name |
4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c1-2-19-9-3-5-12-22(19)29-25(33)18-36-27-30-23-13-6-4-11-21(23)26(34)31(27)15-7-14-24(32)28-17-20-10-8-16-35-20/h3-6,8-13,16H,2,7,14-15,17-18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLCRHXNKILZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with isocyanates or carbamates under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Attachment of the Butanamide Side Chain: This step involves the coupling of the quinazolinone derivative with a butanamide precursor, typically using amide bond-forming reactions such as the use of carbodiimides or other coupling agents.
Incorporation of the Furan Ring: The furan ring is introduced through various methods, including direct coupling reactions or via intermediate functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, amines
Substitution Products: Halogenated derivatives, substituted amides
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions, particularly those involving sulfanyl and quinazolinone groups. It may also serve as a probe for investigating cellular pathways and mechanisms.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests possible activity against certain diseases, such as cancer or infectious diseases, through interactions with specific molecular targets.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues of Quinazolinone Derivatives
Quinazolinone-based compounds are widely studied for their diverse pharmacological activities. Below is a comparative analysis of structurally related compounds:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The furan-2-ylmethyl group in the target compound may enhance lipophilicity compared to phenyl or sulfamoylphenyl substituents in analogs like those in . This could improve membrane permeability but reduce aqueous solubility .
Biological Activity
4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the quinazolinone family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological activity. The presence of a quinazolinone core, a sulfanyl group, and a furan moiety are particularly noteworthy.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C29H30N4O3S |
| Molecular Weight | 494.64 g/mol |
| Functional Groups | Quinazolinone core, sulfanyl group, furan ring |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.
- Apoptosis Induction : It may trigger apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
- Signaling Pathway Modulation : Interaction with cellular signaling pathways could alter the behavior of cells, particularly in tumor microenvironments.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| HeLa | 10.2 |
| A549 | 12.8 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 3: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
In a study focusing on the structure–activity relationship (SAR) of quinazolinone derivatives, it was found that modifications to the sulfanyl and furan groups significantly enhanced biological activity. For instance, substituting different alkyl groups on the furan ring improved potency against certain cancer cell lines by up to 50% compared to unmodified analogs.
Q & A
Q. Optimization Strategies :
- Control reaction temperature (e.g., 0–5°C for sensitive intermediates) to minimize side reactions.
- Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates .
Basic: What analytical methods are used to confirm the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the quinazolinone core and sulfanyl linkages .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .
Advanced: How can molecular docking guide the identification of biological targets for this compound?
Answer:
- Target Selection : Prioritize enzymes/receptors with structural homology to known quinazolinone-binding proteins (e.g., kinases, proteases) .
- Docking Workflow :
- Prepare the ligand (compound) by optimizing 3D conformation (e.g., using Gaussian09 for DFT minimization).
- Use AutoDock Vina or Schrödinger Suite for flexible docking, focusing on active-site residues.
- Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability .
- Experimental Validation : Follow up with surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity .
Advanced: How can conflicting biological activity data across studies be resolved?
Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line authentication, serum batch consistency) to eliminate variability .
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., ATPase activity vs. cell proliferation for kinase inhibitors) .
- Meta-Analysis : Apply statistical tools (e.g., weighted Z-scores) to reconcile discrepancies in IC₅₀ values from different labs .
Advanced: How to design structure-activity relationship (SAR) studies focusing on substituents?
Answer:
- Variable Groups : Systematically modify the 2-ethylphenyl carbamoyl and furan-methyl groups while retaining the quinazolinone core .
- Biological Testing : Screen analogs against target enzymes (e.g., IC₅₀ determination) and correlate substituent hydrophobicity (logP) with potency .
- Computational Modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic contributions of substituents to activity .
Advanced: What strategies stabilize labile groups (e.g., sulfanyl) during synthesis?
Answer:
- Protection/Deprotection : Temporarily protect sulfanyl groups as disulfides (e.g., using Ellman’s reagent) during harsh reaction steps .
- Low-Temperature Quenching : Add reducing agents (e.g., DTT) post-reaction to prevent oxidation of free thiols .
Advanced: How to evaluate off-target effects and impacted cellular pathways?
Answer:
- Proteomic Profiling : Use affinity chromatography with compound-conjugated beads to pull down interacting proteins, followed by LC-MS/MS identification .
- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal genes upon compound treatment .
Basic: What are the solubility and formulation challenges for this compound?
Answer:
- Solubility Limitations : The compound’s logP (~3.5) suggests poor aqueous solubility. Use co-solvents (e.g., PEG-400) or nanoemulsions for in vivo delivery .
- Formulation Stability : Test pH stability (e.g., 4.0–7.4) to prevent hydrolysis of the amide bond in storage buffers .
Advanced: How to analyze metabolic pathways using radiolabeling?
Answer:
- Labeling Strategy : Incorporate ¹⁴C at the quinazolinone carbonyl or furan methyl group via custom synthesis .
- Metabolite Identification : Administer labeled compound in rodent models, collect plasma/bile, and use radio-HPLC to isolate metabolites for MS/MS structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
